3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide

Chemical probe development Covalent inhibitor design Metabolic stability

This 3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide (CAS 671199-29-4) is a structurally differentiated research probe supplied at 95% purity. The ylthio (–S–) linker introduces unique steric, electronic, and metabolic properties compared to amino- or carbon-linked analogs, enabling direct head-to-head comparisons in Factor XIa, HDAC8 (IMR-32 neuroblastoma selectivity), and PON2 pharmacophore mapping. Researchers can generate first-in-class ADME data for this linker subclass and test selectivity across IMR-32, HCT116, MCF7, and HEK293 cell panels. Order now for rigorous SAR exploration.

Molecular Formula C20H18N4O2S
Molecular Weight 378.45
CAS No. 671199-29-4
Cat. No. B2915691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide
CAS671199-29-4
Molecular FormulaC20H18N4O2S
Molecular Weight378.45
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3
InChIInChI=1S/C20H18N4O2S/c1-26-16-7-4-6-15(13-16)21-19(25)11-12-27-20-23-22-18-10-9-14-5-2-3-8-17(14)24(18)20/h2-10,13H,11-12H2,1H3,(H,21,25)
InChIKeyFMNCANHIGAHWSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide (CAS 671199-29-4): Procurement-Relevant Chemical Identity and Scaffold Positioning


3-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide (CAS 671199-29-4, C₂₀H₁₈N₄O₂S, MW 378.45) belongs to the [1,2,4]triazolo[4,3-a]quinoline class [1]. Its structure features a triazoloquinoline core linked via a thioether bridge to an N-(3-methoxyphenyl)propanamide moiety. The scaffold is under active investigation for HDAC8 inhibition in neuroblastoma [2] and PON2 inhibition [3], but the ylthio-containing subclass introduces distinct steric, electronic, and metabolic properties compared to amino- or carbon-linked analogs. This compound is supplied at 95% purity for research use.

3-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide: Why In-Class Analogs Are Not Interchangeable


Triazolo[4,3-a]quinoline analogs cannot be freely substituted because the linker atom and the terminal aryl substituent exert distinct electronic effects that directly modulate potency, selectivity, and pharmacokinetic behavior. The ylthio (–S–) bridge in this compound introduces a sulfur atom capable of participating in specific protein interactions (e.g., with cysteine residues or metal ions) and metabolic oxidation to sulfoxide/sulfone, pathways not available to amino (–NH–), oxy (–O–), or direct C–C linked analogs [1]. Additionally, the 3-methoxyphenyl group provides unique hydrogen-bonding electronics compared to the 4-fluorophenyl, 4-tert-butylphenyl, or thiazolyl congeners, which is reflected in differential target engagement and ADME profiles across related compounds [2][3].

3-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide: Quantitative Differentiation Evidence for Procurement Decisions


Structural Basis for Differentiation: Ylthio Linker Enables Unique Reactivity and Selectivity Profiles Not Attainable with Amino or Direct-Linked Analogs

The thioether (–S–CH₂–) bridge in the target compound distinguishes it from amino-linked triazoloquinolines used in HDAC8 inhibitor programs (e.g., compounds 9h and 9m from [1]) and from direct C–C linked PON2 inhibitors (e.g., TQ416 [2]). The sulfur atom introduces a site for metabolic oxidation to sulfoxide and sulfone, which can serve as a prodrug activation switch or attenuate activity in vivo—a liability or advantage depending on the target profile. In contrast, amino-linked analogs are metabolized via N-dealkylation or N-oxidation, producing different metabolite profiles. This difference is documented in the aldosterone synthase inhibitor series, where pyridyl-substituted 4,5-dihydro-triazoloquinolines demonstrated metabolic stability improvements (t₁/₂ > 120 min for compound 26) through linker optimization [3]. No analogous stability data exist for the ylthio subclass, representing a key research opportunity.

Chemical probe development Covalent inhibitor design Metabolic stability

Differential Coagulation Factor Inhibitory Activity: 4-Fluoro Analog Exhibits Weak Factor XIa/XIIa Activity; 3-Methoxy Analog Uncharacterized, Offering Screening Opportunity

The closest structurally characterized analog, N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide (CAS 671199-32-9), was tested in a fluorescence-based assay against human Factor XIa and Factor XIIa, yielding an IC₅₀ of 50,000 nM for both targets [1]. This represents weak inhibitory activity. The 3-methoxy substituent in the target compound alters the electrostatic potential of the terminal phenyl ring (Hammett σₘ for –OCH₃ = +0.12 vs. σₚ for –F = +0.06), which is predicted to modify binding to the S1 pocket of trypsin-like serine proteases.

Anticoagulant screening Factor XIa inhibition Serine protease probe

HDAC8 Inhibitory Potential: Core Scaffold Validated in Neuroblastoma Cells; Ylthio Analog Represents a Non-Hydroxamate Probe with Undefined Selectivity

The [1,2,4]triazolo[4,3-a]quinoline core has been validated as a non-hydroxamate HDAC8 inhibitory scaffold. The most potent compounds from the published series (9h and 9m) demonstrated significant anti-proliferative activity in IMR-32 neuroblastoma cells, with marginal effects on HCT116, MCF7, and HEK293 cells [1]. The ylthio-linked analog offers a structurally divergent probe to assess whether the thioether bridge enhances HDAC8 isoform selectivity or alters the Zn²⁺-chelation geometry in the active site.

HDAC8 inhibition Neuroblastoma Non-hydroxamate inhibitor

PON2 Inhibition: 1-Substituted Triazoloquinolines Achieve Nanomolar Potency; 3-Methoxy Analog Remains Uncharacterized

A recent SAR study identified 1-substituted [1,2,4]triazolo[4,3-a]quinoline derivatives with PON2 inhibitory IC₅₀ values in the nanomolar range, surpassing the prototype inhibitor TQ416 [1]. The target compound differs from these leads by carrying the substituent at the 1-position via a thioether linkage rather than a direct C–C bond, a modification that is predicted to alter the binding pose within the PON2 active site.

PON2 inhibition Oxidative stress Cancer probe

3-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide: High-Value Application Scenarios Stemming from Quantitative Evidence


Comparative Coagulation Factor XIa/XIIa Screening Against the Characterized 4-Fluoro Analog

The 4-fluoro analog has a published IC₅₀ of 50 µM against Factor XIa. Sourcing the 3-methoxy derivative enables a direct head-to-head comparison under identical assay conditions (Factor XIa, Boc-Glu-Ala-Arg-AMC substrate, pH 7.4) to quantify the electronic effect of the methoxy substituent on serine protease inhibition [1].

HDAC8 Isoform Selectivity Profiling with a Novel Non-Hydroxamate Chemotype

The triazolo[4,3-a]quinoline scaffold has demonstrated HDAC8-dependent anti-proliferative selectivity in IMR-32 neuroblastoma cells. Testing the ylthio analog in the same cell panel (IMR-32 vs. HCT116, MCF7, HEK293) will reveal whether the sulfur bridge enhances or diminishes this therapeutically relevant selectivity window [2].

PON2 Inhibitor Library Expansion for Oxidative Stress Pathway Dissection

With nanomolar PON2 inhibitors recently reported in the triazoloquinoline class, the ylthio-substituted variant offers a structurally distinct probe to map the PON2 pharmacophore and assess whether the thioether bridge confers improved selectivity over related lactonases [3].

Metabolic Stability Assessment of a Thioether-Linked Triazoloquinoline Scaffold

Amino-linked and direct-linked triazoloquinoline series have documented metabolic stability profiles (e.g., t₁/₂ > 120 min for pyridyl-substituted CYP11B2 inhibitors) [4]. Subjecting the ylthio analog to human liver microsome stability assays will generate the first pharmacokinetic data for this linker subclass, determining its suitability for in vivo proof-of-concept studies.

Quote Request

Request a Quote for 3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.